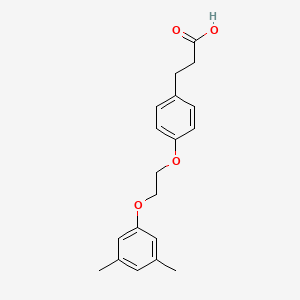

3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

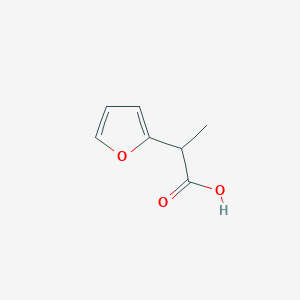

This compound is also known as Benzenepropanoic acid, 4-[2-(3,5-dimethylphenoxy)ethoxy]- . It has a molecular formula of C19H22O4 and a molecular weight of 314.38 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds often involve multiple steps, using various starting materials . For instance, one approach might involve the use of 4-(2-hydroxy-ethyl)-phenol as the starting material .科学的研究の応用

- PPAR Agonist : 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid acts as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs play a crucial role in lipid metabolism, glucose homeostasis, and inflammation. Researchers investigate its potential in managing dyslipidemia, atherosclerosis, and related cardiovascular conditions .

- γ-Globin Gene Expression : The compound has been screened for its ability to induce γ-globin gene expression. This is relevant in the context of hemoglobinopathies, such as sickle cell disease and β-thalassemia. Enhancing γ-globin production could ameliorate these disorders .

- PPARα, PPARγ, and PPARδ Activation : Researchers have designed triple-acting PPAR agonists, and 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid is among them. These compounds simultaneously target multiple PPAR isoforms, potentially offering therapeutic benefits in metabolic diseases and inflammation .

- Inflammation Modulation : Due to its PPAR agonist activity, this compound may regulate inflammatory pathways. Investigations explore its potential in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

- Chemical Probe Development : Researchers use 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid as a chemical probe to study PPAR-related pathways. It aids in understanding cellular processes and identifying potential drug targets .

- Prodrug Design : The compound’s structure allows modification for prodrug development. Researchers explore strategies to enhance its bioavailability, tissue distribution, and targeted delivery.

Cardiovascular Health and Lipid Metabolism

Hematology and Hemoglobin Regulation

Triple-Acting PPAR Agonist

Anti-Inflammatory Properties

Chemical Biology and Drug Discovery

Pharmacokinetics and Drug Delivery

将来の方向性

作用機序

Target of Action

The primary targets of the compound 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . This means that the compound binds to these receptors and activates them, leading to changes in the expression of genes regulated by these receptors .

Biochemical Pathways

Upon activation by 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid, the PPARs regulate several biochemical pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathways contribute to the overall biological activity of the compound .

Result of Action

The molecular and cellular effects of 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid’s action are primarily mediated through its activation of PPARs. This can lead to changes in gene expression that result in altered cellular functions, such as lipid metabolism and glucose homeostasis .

特性

IUPAC Name |

3-[4-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-14-11-15(2)13-18(12-14)23-10-9-22-17-6-3-16(4-7-17)5-8-19(20)21/h3-4,6-7,11-13H,5,8-10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBUWKBLHZEARA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)CCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Methylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2624699.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2624701.png)

![3-(2-chlorobenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624717.png)